molecular formula C19H28N2O4 B4327562 ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate

ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate

Cat. No.: B4327562
M. Wt: 348.4 g/mol
InChI Key: YXCRHPGKSJINOJ-UHFFFAOYSA-N
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Description

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a methoxyphenyl group, and a cyclohexylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenol. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 4-[(3-cyclohexylpropanoyl)amino]-2-hydroxyphenyl carbamate.

    Reduction: Formation of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}amine.

    Substitution: Formation of various substituted phenyl carbamates depending on the substituent introduced.

Scientific Research Applications

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl {4-[(3-cyclohexylpropanoyl)amino]benzoate: Similar structure but lacks the methoxy group.

    Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-hydroxyphenyl}carbamate: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

ethyl N-[4-(3-cyclohexylpropanoylamino)-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-3-25-19(23)21-16-11-10-15(13-17(16)24-2)20-18(22)12-9-14-7-5-4-6-8-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRHPGKSJINOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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